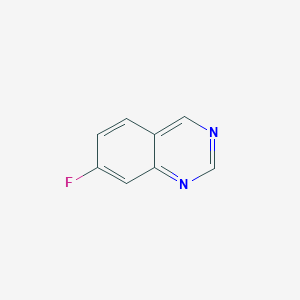

7-Fluoroquinazoline

Vue d'ensemble

Description

7-Fluoroquinazoline is a chemical compound with the molecular formula C8H5FN2 . It contains a total of 17 bonds, including 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .

Synthesis Analysis

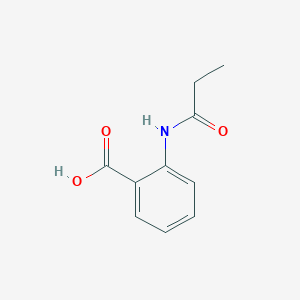

The synthesis of quinazoline derivatives, such as 7-Fluoroquinazoline, involves several steps. First, the reactions of anthranilic acid derivatives with potassium cyanate produce the corresponding urea derivatives. Then, cyclization of the urea derivatives with NaOH yields the monosodium salts of benzoylene urea. Finally, HCl treatment affords the desired products in near-quantitative yields .Molecular Structure Analysis

The molecular structure of 7-Fluoroquinazoline includes 5 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Fluorine atom . It has a planar structure with aromatic bonds, contributing to its stability .Physical And Chemical Properties Analysis

7-Fluoroquinazoline has a molecular weight of 148.137 Da . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Anticancer Drug Intermediate : 7-fluoroquinazoline-2, 4-diol is a significant intermediate in small molecule anticancer drugs. A study by Zhou et al. (2019) developed a synthetic method for compounds derived from 7-fluoroquinazoline, demonstrating its utility in cancer drug synthesis (Zhou et al., 2019).

Antibacterial Properties : Fluoroquinolones, including derivatives of 7-fluoroquinazoline, exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. Kuramoto et al. (2003) found that certain derivatives have significantly higher potency against bacteria like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus compared to existing antibiotics (Kuramoto et al., 2003).

Insomnia Treatment : Cox et al. (2010) described the development of a dual orexin receptor antagonist for treating insomnia, which involved modifying the fluoroquinazoline ring to improve pharmacokinetics and reduce the formation of reactive metabolites (Cox et al., 2010).

Antidepressant Effect : The antidepressant-like effect of 7-fluoro-1,3-diphenylisoquinoline-1-amine was studied by Pesarico et al. (2014). They found that this derivative influences serotonergic and dopaminergic systems in mice, suggesting a potential role in treating depression (Pesarico et al., 2014).

Protein Interaction and Cytotoxicity : Hemalatha et al. (2016) investigated the interaction of a 7-fluoroquinazoline derivative with lysozyme and its cytotoxicity against cancer cells, highlighting its potential in anticancer therapy (Hemalatha et al., 2016).

Dual Inhibitors for EGFR and Tubulin : Zayed et al. (2018) synthesized fluoroquinazolinones with dual inhibition activities for epidermal growth factor receptor and tubulin polymerization, showing promise in antitumor activities (Zayed et al., 2018).

Synthesis Methods : Layeva et al. (2007) proposed methods for synthesizing 7-fluoroquinazolin-4-one from 2,4-difluorobenzoic acid, contributing to the understanding of chemical synthesis pathways for fluoroquinazoline derivatives (Layeva et al., 2007).

Toll-like Receptor Modulators : Embrechts et al. (2018) identified a novel series of 2,4-diaminoquinazolines as potent dual Toll-like receptor 7 and 8 agonists, indicating their potential in treating hepatitis B virus (Embrechts et al., 2018).

COVID-19 and Alzheimer's Disease Inhibitor : Break et al. (2022) synthesized a novel nucleoside derived from fluoroquinazoline as a potential inhibitor for COVID-19 and Alzheimer's disease, showcasing the compound's potential in addressing contemporary health challenges (Break et al., 2022).

Antitumoral Properties : Sonego et al. (2019) explored the antitumoral properties of 7-chloroquinoline-1,2,3-triazoyl-carboxamides, which are structurally related to fluoroquinazolines, in human bladder carcinoma cells (Sonego et al., 2019).

Photophysical and Electrochemical Studies : Kamble et al. (2017) conducted photophysical and electrochemical studies on novel 2,3-dihydroquinazolin-4(1H)-ones and evaluated their anticancer activity (Kamble et al., 2017).

Propriétés

IUPAC Name |

7-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQOPLHSWRJKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631303 | |

| Record name | 7-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoroquinazoline | |

CAS RN |

16499-45-9 | |

| Record name | 7-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

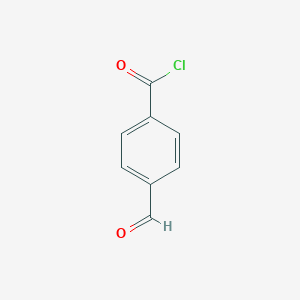

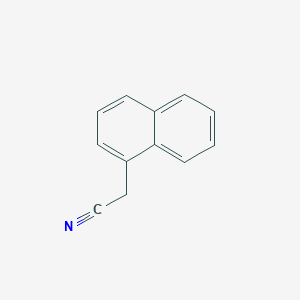

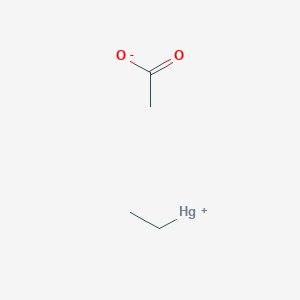

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)

![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)